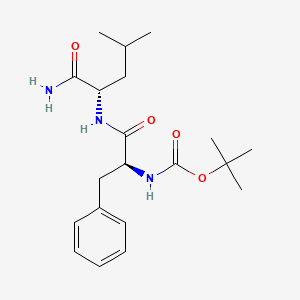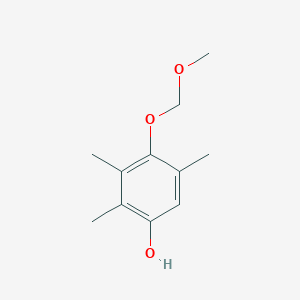![molecular formula C20H20ClNO3 B8519844 tert-butyl 2-[4-chloro-2-[2-(2-methylpyridin-3-yl)ethynyl]phenoxy]acetate](/img/structure/B8519844.png)
tert-butyl 2-[4-chloro-2-[2-(2-methylpyridin-3-yl)ethynyl]phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 2-[4-chloro-2-[2-(2-methylpyridin-3-yl)ethynyl]phenoxy]acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-substituted phenoxy group, and a pyridinyl ethynyl moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
The synthesis of tert-butyl{4-chloro-2-[(2-methylpyridin-3-yl)ethynyl]phenoxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethynyl Intermediate: The ethynyl group is introduced to the pyridine ring through a Sonogashira coupling reaction, which involves the reaction of 2-methyl-3-iodopyridine with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst.
Substitution Reaction: The chloro-substituted phenoxy group is then attached to the ethynyl intermediate through a nucleophilic substitution reaction.
Esterification: Finally, the tert-butyl group is introduced via esterification, where the phenoxy intermediate reacts with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
tert-butyl 2-[4-chloro-2-[2-(2-methylpyridin-3-yl)ethynyl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学研究应用
tert-butyl 2-[4-chloro-2-[2-(2-methylpyridin-3-yl)ethynyl]phenoxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of tert-butyl{4-chloro-2-[(2-methylpyridin-3-yl)ethynyl]phenoxy}acetate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chloro and tert-butyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact molecular pathways involved depend on the specific application and target molecule .
相似化合物的比较
tert-butyl 2-[4-chloro-2-[2-(2-methylpyridin-3-yl)ethynyl]phenoxy]acetate can be compared with similar compounds such as:
Tert-butyl{4-chloro-2-[(2-methylpyridin-3-yl)ethynyl]phenyl}acetate: Similar structure but lacks the phenoxy group, resulting in different reactivity and applications.
Tert-butyl{4-chloro-2-[(2-methylpyridin-3-yl)ethynyl]benzoate: Contains a benzoate group instead of the phenoxy group, leading to variations in chemical properties and biological activity.
Tert-butyl{4-chloro-2-[(2-methylpyridin-3-yl)ethynyl]phenyl}carbamate:
属性
分子式 |
C20H20ClNO3 |
|---|---|
分子量 |
357.8 g/mol |
IUPAC 名称 |
tert-butyl 2-[4-chloro-2-[2-(2-methylpyridin-3-yl)ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C20H20ClNO3/c1-14-15(6-5-11-22-14)7-8-16-12-17(21)9-10-18(16)24-13-19(23)25-20(2,3)4/h5-6,9-12H,13H2,1-4H3 |
InChI 键 |
XTAAFMKMANQBHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=N1)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
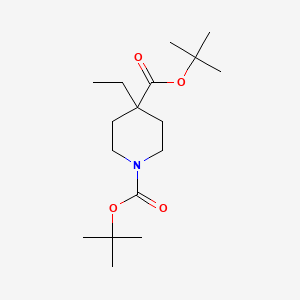
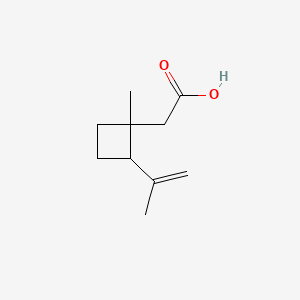
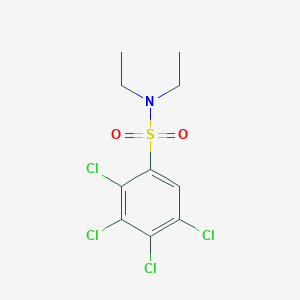
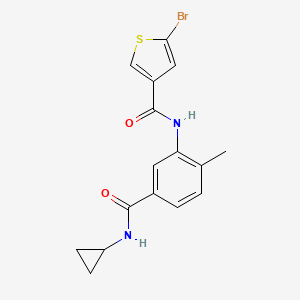
![2-[(5-Bromopyridin-3-ylamino)methyl]phenol](/img/structure/B8519794.png)
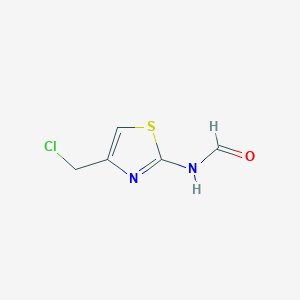
![5-Methyl-7-propyl-3H-imidazo[5,1-F][1,2,4]triazin-4-one](/img/structure/B8519812.png)
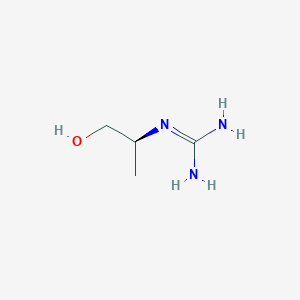
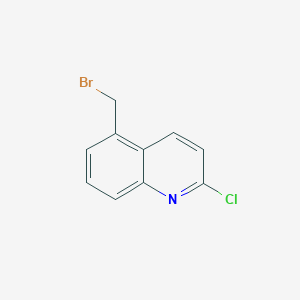
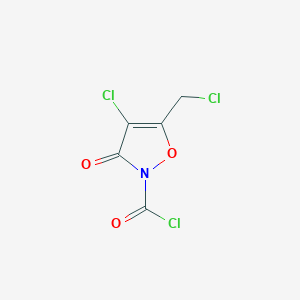
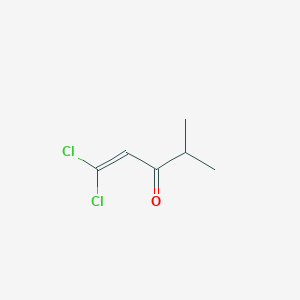
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[(2-methoxyethoxy)methyl]-](/img/structure/B8519840.png)
